molecular formula C14H16N4O2 B2556413 Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 1368015-20-6

Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2556413
CAS No.: 1368015-20-6
M. Wt: 272.308
InChI Key: WHLCQETWQCVQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
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Scientific Research Applications

Exposure and Biomonitoring

Research into the exposure and biomonitoring of heterocyclic aromatic amines (HAAs), such as Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, has highlighted their prevalence in cooked meats and the possibility of assessing exposure through hair analysis. A study developed a method for measuring HAAs in human hair, revealing that these compounds accumulate in meat-eaters' hair, with levels varying based on dietary habits. This method provides a non-invasive means to monitor chronic exposure to HAAs, potentially contributing to understanding the carcinogenic risks associated with dietary habits (Bessette, Yasa, Dunbar, Wilkens, Le Marchand, & Turesky, 2009).

Dietary Assessment of Xenobiotics

A pilot study in Spain aimed to characterize the intake of xenobiotics from food processing, including HAAs. The study found that these compounds are widely present in the diet, especially in meat and meat products. Cooking methods such as microwaving, frying, and grilling were identified as significant sources of HAAs. This research underscores the importance of monitoring intake levels of these compounds to align with health agencies' recommendations, potentially influencing dietary guidelines to mitigate cancer risks (Zapico, Ruiz-Saavedra, Gómez-Martín, de los Reyes-Gavilán, & González, 2022).

Pharmacokinetics and Metabolism

The metabolism and pharmacokinetics of various bioactive pyridines, which share structural similarities with this compound, have been studied to understand their absorption, distribution, metabolism, and excretion in humans. A study on the disposition of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, revealed that it was well absorbed and extensively metabolized in humans, providing insights into the metabolic pathways and potential toxicological profiles of similar compounds (Christopher, Hong, Vakkalagadda, Clemens, Su, Roongta, Allentoff, Sun, Heller, Harbison, Iyer, Humphreys, Wong, & Zhang, 2010).

Properties

IUPAC Name

methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-14(19)11-6-3-7-18-13(11)16-12(17-18)9-4-2-5-10(15)8-9/h2,4-5,8,11H,3,6-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLCQETWQCVQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN2C1=NC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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